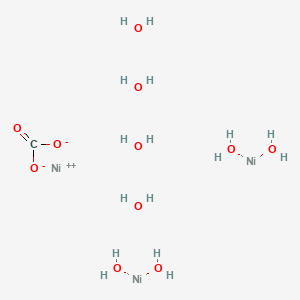

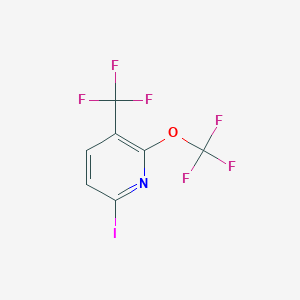

![molecular formula C53H89N9O15 B14796364 21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)

21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Caspofungin is a semi-synthetic antifungal compound belonging to the echinocandin family. It is primarily used to treat infections caused by Candida and Aspergillus species. Caspofungin works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis. The synthesis involves several steps, including acetone fork protection, reaction with ethylenediamine, and subsequent reduction to obtain the final product .

Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties. The process includes purification and formulation to ensure stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Caspofungin undergoes non-oxidative metabolism, with the inactive metabolites formed through chemical degradation, hydrolysis, and N-acetylation .

Common Reagents and Conditions: The synthesis of caspofungin involves reagents such as ethylenediamine and acetone for protection. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of intermediates and the final product .

Major Products Formed: The major products formed during the synthesis of caspofungin include various intermediates that are subsequently converted into the active antifungal compound through reduction and purification steps .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Caspofungin exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase, which is responsible for the synthesis of β (1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic stress, lysis, and ultimately, cell death . The primary molecular target of caspofungin is β (1,3)-glucan synthase .

Comparación Con Compuestos Similares

Micafungin: Another echinocandin used to treat Candida and Aspergillus infections.

Anidulafungin: An echinocandin with a similar mechanism of action but different pharmacokinetic properties.

Rezafungin: A newer echinocandin with comparable efficacy to caspofungin and anidulafungin.

Caspofungin’s unique structural features and its effectiveness against resistant fungal strains make it a valuable addition to the antifungal arsenal.

Propiedades

Fórmula molecular |

C53H89N9O15 |

|---|---|

Peso molecular |

1092.3 g/mol |

Nombre IUPAC |

21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |

InChI |

InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75) |

Clave InChI |

YYVNXPANLUFPHU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14796281.png)

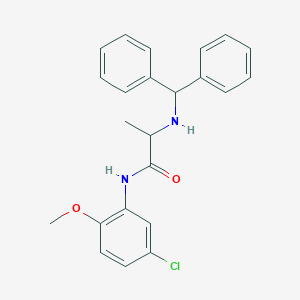

![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)

![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)

![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14796324.png)

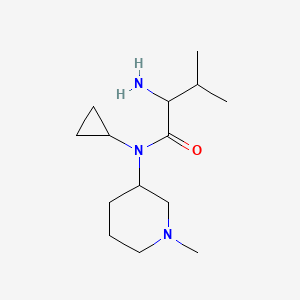

![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)

![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)

![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)

![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)